N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide
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Overview
Description
N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a phenylallylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the hydrazone linkage and the phenylallylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone linkage or the thiazolidinone ring.
Substitution: The phenylallylidene group can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield different oxo-derivatives, while reduction can produce hydrazine derivatives
Scientific Research Applications
N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The hydrazone linkage and thiazolidinone ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The phenylallylidene group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- N-carbamoyl-2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
Uniqueness
Compared to similar compounds, N-carbamoyl-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c16-14(23)18-12(21)9-11-13(22)19-15(24-11)20-17-8-4-7-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,19,20,22)(H3,16,18,21,23)/b7-4+,17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVYJAWWIKKBN-AQHRCUNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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